molecular formula C8H7NO5 B8476346 2-Hydroxy-4-methyl-3-nitrobenzoic acid

2-Hydroxy-4-methyl-3-nitrobenzoic acid

Cat. No.: B8476346
M. Wt: 197.14 g/mol
InChI Key: RMTKDRALWKWPRC-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Chemistry and Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of organic chemistry, with wide-ranging applications from pharmaceuticals to materials science. The introduction of various functional groups onto the benzene (B151609) ring of benzoic acid dramatically influences its acidity, reactivity, and intermolecular interactions. The study of these compounds provides fundamental insights into structure-activity relationships and the electronic effects of substituents on aromatic systems.

2-Hydroxy-4-methyl-3-nitrobenzoic acid is significant within this class as it embodies a confluence of activating and deactivating groups. The hydroxyl and methyl groups are electron-donating, activating the ring towards electrophilic substitution, while the nitro and carboxylic acid groups are electron-withdrawing and deactivating. This electronic tug-of-war creates a nuanced reactivity profile and unique spectroscopic characteristics. Research into substituted benzoic acids often explores their self-association in solution, which can be influenced by the nature and position of the substituents. For instance, in apolar solvents, many benzoic acid derivatives form hydrogen-bonded dimers. ucl.ac.ukacs.org However, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of other types of associates, such as π-π stacking interactions. ucl.ac.ukacs.org

Foundational Structural Elements and Positional Isomerism Considerations of Hydroxyl, Methyl, and Nitro Substituents

Positional isomerism is a key consideration for this compound. The arrangement of the hydroxyl, methyl, and nitro groups can be varied to produce a range of isomers, each with distinct chemical and physical properties. For example, 3-Hydroxy-4-methyl-2-nitrobenzoic acid and 4-Hydroxy-3-nitrobenzoic acid are isomers that will exhibit different reactivity patterns and biological activities due to the altered electronic and steric environment around the carboxylic acid and the benzene ring. The acidity of substituted benzoic acids, for instance, is highly dependent on the electronic nature and position of the substituents. nih.gov Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. researchgate.net

The interplay of these groups in this compound is complex. The intramolecular hydrogen bonding between the hydroxyl group at C2 and the carboxylic acid group can influence the acidity of the proton. The steric hindrance from the methyl and nitro groups adjacent to the other substituents also plays a significant role in the molecule's conformation and its ability to interact with other molecules.

Current Research Landscape and Emerging Directions for Hydroxylated and Nitrated Benzoic Acid Derivatives

The current research landscape for hydroxylated and nitrated benzoic acid derivatives is vibrant and expanding. These compounds are recognized as important intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and fine chemicals. For example, 3-Hydroxy-4-nitrobenzoic acid is a precursor in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. ias.ac.in

Emerging research directions focus on several key areas:

Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, environmentally friendly, and cost-effective methods for the synthesis of these compounds. This includes the use of novel catalysts and reaction conditions to achieve high yields and selectivity. For instance, methods for the preparation of related compounds like 3-hydroxy-4-methoxy-2-nitrobenzoic acid have been patented, highlighting the industrial relevance of such molecules. google.com

Medicinal Chemistry: The structural motifs present in hydroxylated and nitrated benzoic acids are found in many biologically active compounds. Researchers are actively exploring the synthesis of new derivatives with potential therapeutic applications. For example, 2-methyl-3-nitrobenzoic acid is an intermediate in the synthesis of compounds with potential activity as 5-HT6 receptor ligands. chemicalbook.com

Materials Science: The ability of these molecules to self-assemble and form ordered structures makes them interesting candidates for the development of new materials with specific optical or electronic properties.

The continued exploration of compounds like this compound and its isomers is expected to lead to new discoveries and applications across various scientific disciplines.

Interactive Data Tables

Table 1: Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxy-4-methylbenzoic acid50-85-1C8H8O3152.15Not Available
4-Methyl-3-nitrobenzoic acid96-98-0C8H7NO4181.15187-190
3-Hydroxy-4-nitrobenzoic acid619-14-7C7H5NO5183.12229-231
2-Methyl-3-nitrobenzoic acid1975-50-4C8H7NO4181.15Not Available
3-Hydroxy-4-methyl-2-nitrobenzoic acid6946-15-2C8H7NO5197.14Not Available

Data sourced from various chemical suppliers and databases. chemicalbook.comnist.govsigmaaldrich.comsigmaaldrich.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-hydroxy-4-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3,(H,11,12)

InChI Key

RMTKDRALWKWPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy 4 Methyl 3 Nitrobenzoic Acid and Its Precursors

Strategies for Regioselective Functionalization of the Aromatic Ring

The core of synthesizing 2-Hydroxy-4-methyl-3-nitrobenzoic acid lies in the regioselective functionalization of an aromatic precursor. This involves the controlled introduction of nitro, methyl, and hydroxyl groups in the correct positions relative to each other and the carboxylic acid group.

Nitration Protocols for Benzoic Acid Derivatives

Nitration is a crucial step in the synthesis of the target compound, introducing the nitro (-NO₂) group onto the aromatic ring. The choice of nitrating agent and reaction conditions is critical for controlling the position of nitration on an already substituted benzene (B151609) ring.

HNO₃/H₂SO₄ (Mixed Acid) Nitration: The most traditional method for aromatic nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). truman.eduquora.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com For a precursor like 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid), the existing substituents direct the incoming nitro group. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. truman.edu The powerful activating effect of the hydroxyl group primarily governs the regioselectivity, directing the nitration to the positions ortho and para to it. In this specific precursor, the position ortho to the hydroxyl group (C3) is favored, leading directly to the desired product. Careful temperature control is often necessary to prevent over-nitration and the formation of unwanted byproducts. truman.edu

Mechanochemical Approaches: Recent advancements in green chemistry have led to the development of mechanochemical nitration methods. nih.gov These solvent-free techniques utilize high-speed ball milling to facilitate the reaction between the aromatic substrate and a nitrating agent, often a solid nitrate (B79036) salt combined with a catalyst. researchgate.nettandfonline.comdtic.mil For instance, deactivated arenes have been successfully nitrated in excellent yields using a mixture of Fe(NO₃)₃·9H₂O and P₂O₅ under ball milling conditions. researchgate.net This approach offers several advantages, including reduced waste generation, enhanced safety, and milder reaction conditions compared to traditional mixed-acid nitration. nih.govtandfonline.com While traditional methods are effective, mechanochemistry represents a more sustainable alternative for nitrating benzoic acid derivatives. nih.gov

Comparison of Nitration Protocols
MethodTypical ReagentsKey AdvantagesConsiderations
Mixed Acid NitrationConc. HNO₃, Conc. H₂SO₄Well-established, effective for many substrates. truman.eduHarsh conditions, significant acid waste. tandfonline.com
Mechanochemical NitrationNitrate salts (e.g., Fe(NO₃)₃·9H₂O), Lewis acids. researchgate.netEnvironmentally benign, solvent-free, safer. nih.govtandfonline.comRequires specialized milling equipment.

Alkylation/Methylation Approaches for Aromatic Methyl Group Introduction

The introduction of the methyl group onto the aromatic ring is typically achieved through Friedel-Crafts alkylation. libretexts.orgnumberanalytics.com This classic electrophilic aromatic substitution reaction involves treating the aromatic compound with an alkyl halide (like methyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

The Lewis acid polarizes the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile. libretexts.org However, Friedel-Crafts alkylation has several limitations. The reaction is prone to polyalkylation because the newly introduced alkyl group activates the ring towards further substitution. msu.edu Additionally, the reaction does not proceed on aromatic rings bearing strongly deactivating substituents like -NO₂ or -COOH. libretexts.org Therefore, the methyl group is typically introduced early in the synthetic sequence, often starting with a precursor like toluene (B28343) or p-xylene, before the introduction of deactivating groups.

Hydroxylation Reactions for Phenolic Group Introduction

Introducing a hydroxyl group directly onto an aromatic ring can be challenging. Modern methods have been developed to achieve this transformation under milder conditions than classical approaches. One innovative strategy is the decarboxylative hydroxylation of benzoic acids. nih.govresearchgate.net This method synthesizes phenols from benzoic acids at mild temperatures (e.g., 35 °C) through a photoinduced, copper-catalyzed process. nih.govresearchgate.net The reaction proceeds via an aryl radical intermediate, offering a novel pathway for C-O bond formation. nih.gov

Another approach involves the direct hydroxylation of benzoic acids using hydrogen peroxide (H₂O₂) as the oxidant. Research has demonstrated the ortho-hydroxylation of benzoic acid to salicylic (B10762653) acid using a non-heme iron complex as a catalyst under mild conditions. rsc.org This biomimetic approach offers high selectivity for the ortho position. The electrochemical generation of hydroxyl radicals can also be used for the stepwise hydroxylation of benzoic acid. lookchem.com

Carboxylic Acid Group Formation and Modification

The carboxylic acid group is the defining feature of the target molecule. It can be introduced by oxidizing an existing alkyl group on the ring or can be present in the starting material and temporarily modified to facilitate other reactions.

Oxidation of Alkyl Moieties to Carboxylic Acids

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is the oxidation of a benzylic methyl group. For example, a precursor like 3-nitro-o-xylene can be oxidized to form 3-nitro-o-toluic acid. google.com This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate in sulfuric acid. orgsyn.org

More environmentally benign methods have also been developed. The oxidation of methylarenes using hydrogen peroxide (H₂O₂) as a green oxidant, often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄), provides an effective route to the corresponding benzoic acids. organic-chemistry.org Furthermore, molecular oxygen can be used for the aerobic oxidation of aromatic methyl groups in the presence of catalysts like cobalt acetate (B1210297) and an initiator. researchgate.netchemicalbook.com These methods are crucial for converting readily available methylated aromatics, such as p-nitrotoluene, into valuable benzoic acid derivatives like p-nitrobenzoic acid. orgsyn.org

Selected Methods for Oxidation of Aromatic Methyl Groups
Substrate ExampleOxidizing Agent/SystemProduct ExampleReference
p-NitrotolueneSodium Dichromate, H₂SO₄p-Nitrobenzoic acid orgsyn.org
Benzyl Halides30% H₂O₂, Na₂WO₄Benzoic Acids organic-chemistry.org
Toluene DerivativesO₂, Cobalt AcetateBenzoic Acid Derivatives chemicalbook.com
2,4-DinitrotolueneVanadium Pentoxide, H₂SO₄2,4-Dinitrobenzoic acid google.com

Esterification and Subsequent Hydrolysis Reactions

The carboxylic acid group is deactivating and can interfere with certain electrophilic aromatic substitution reactions. To circumvent this, it is often protected by converting it into an ester. Fischer esterification is a widely used method for this purpose, involving the reaction of the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid. tcu.eduadamcap.com The reaction is an equilibrium process, and using a large excess of the alcohol or removing the water formed drives the reaction toward the ester product. tcu.eduusm.my

Once the desired modifications to the aromatic ring (such as nitration) are complete, the protecting ester group is removed by hydrolysis to regenerate the carboxylic acid. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The ester is heated with a dilute aqueous acid, which shifts the equilibrium back towards the carboxylic acid and alcohol. acs.orglibretexts.org This protection-deprotection strategy is fundamental in multi-step syntheses of complex aromatic molecules. chemistrysteps.com

Preparation of Related Nitrobenzoic Acid Derivatives for Comparative Studies

The following sections detail key synthetic transformations used to modify and functionalize nitrobenzoic acid scaffolds. These reactions are fundamental in creating a library of compounds for comparative analysis against this compound.

Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. Traditional methods often involve the activation of a carboxylic acid, followed by reaction with an amine. However, recent advancements have focused on more direct and atom-economical approaches, such as the reductive coupling of nitroarenes with carboxylic acids. This method is particularly relevant as it utilizes the nitro group, a key feature of the target compound's precursors, as a latent amino group. iau.iruj.ac.za

This one-pot reaction typically involves a catalyst and a reducing agent to convert the nitroarene in situ to an amine, which then couples with a carboxylic acid. uj.ac.za Various catalytic systems have been developed for this transformation, demonstrating broad functional group tolerance. researchgate.net For instance, a method utilizing polysiloxane-entrapped palladium colloids has been shown to effectively synthesize amides from carboxylic acids and nitroarenes, with a preference for substrates bearing electron-donating groups, yielding products in a range of 39-97%. uj.ac.za

Another innovative approach involves the rearrangement of reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govnih.gov This method leads to the formation of an N-hydroxybenzotriazole activated ester, which readily reacts with various primary and secondary amines to form amides in good to excellent yields. nih.govnih.gov

Nitroarene SubstrateCarboxylic Acid/Amine PartnerCatalyst/ReagentConditionsYield (%)Reference
NitrobenzeneVarious Carboxylic AcidsPolysiloxane "Pd" colloidsReductive conditions39-97 uj.ac.za
N-2-nitrophenyl hydrazonyl bromidesVarious primary and secondary aminesBase (e.g., Triethylamine)Acetonitrile (B52724), 50 °C42-89 nih.govnih.gov
NitroarenesNon-activated Carboxylic AcidsCobalt(II) phthalocyanine/PMHSMild conditionsNot specified researchgate.net
NitroarenesAldehydesTBADT-based photocatalystPhotomediated reductive couplingModerate to good nih.gov

Nucleophilic Substitution Reactions for Diverse Functionalities

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing a wide range of functional groups onto an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). acsgcipr.orgimperial.ac.uk The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction rate. nih.gov

This methodology allows for the displacement of halides or other leaving groups by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse array of substituted nitrobenzoic acid derivatives. The efficiency of the SNAr reaction is dependent on several factors, including the nature of the leaving group (F > Cl > Br > I), the strength of the electron-withdrawing group, the nucleophile, and the solvent. imperial.ac.uk For example, the reaction of 2,4-dinitrofluorobenzene with proteins is a classic use of this reaction to label terminal amino groups. While specific SNAr reactions on this compound are not widely reported, studies on related nitroaromatic compounds provide a strong basis for predicting its reactivity.

SubstrateNucleophileLeaving GroupConditionsProduct TypeReference
2,4,6-TrinitrochlorobenzeneNaOH (aq)ClRoom Temperature2,4,6-Trinitrophenol
Aryl Fluorides (electron-deficient)AminesFTypical SNAr conditionsN-Aryl Amines acsgcipr.org
Heteroaryl Chlorides/BromidesOxygen/Sulfur NucleophilesCl, BrBase, various solventsAryl Ethers/Thioethers acsgcipr.org
PentafluoropyridinePhenolatesFNot specified4-Phenoxytetrafluoropyridine nih.gov

Reduction of Nitro Groups to Amino Derivatives (e.g., Catalytic Hydrogenation)

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and fine chemicals. The resulting aminobenzoic acids are versatile precursors for further functionalization, including the synthesis of heterocyclic compounds.

Catalytic hydrogenation is one of the most common and efficient methods for this reduction. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are widely used. commonorganicchemistry.commasterorganicchemistry.com Pd/C is often the catalyst of choice due to its high activity and selectivity, although it can also reduce other functional groups. commonorganicchemistry.com Raney Nickel is a useful alternative, particularly when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. researchgate.net Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, offers a convenient alternative to gaseous hydrogen. nih.govresearchgate.net Chemical reduction methods using metals such as iron, zinc, or tin in acidic media also provide mild and effective routes to anilines. commonorganicchemistry.com

Nitro CompoundReagent/CatalystConditionsProductYield (%)Reference
Aromatic Nitro CompoundsH2, Pd/CVarious solventsAromatic AminesGenerally high commonorganicchemistry.com
Halogenated NitroarenesHydrazine hydrate, Pd/CMethanol, 80 °C, 5 minHalogenated AnilinesGood nih.gov
Nitrobenzoic AcidsH2, Hydrogenation CatalystAqueous alkali metal salt, pH 5-7, <100 psig H2, 50-100 °CAminobenzoic AcidsHigh google.com
Aromatic Nitro CompoundsFe, Acid (e.g., AcOH)Acidic conditionsAromatic AminesNot specified commonorganicchemistry.com

Synthesis of Heterocyclic Compounds from Benzoic Acid Derivatives

The amino derivatives obtained from the reduction of nitrobenzoic acids are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds. Anthranilic acid (2-aminobenzoic acid) and its substituted derivatives are particularly important starting materials for the preparation of fused heterocyclic systems like quinazolinones and benzoxazinones. uomosul.edu.iqosi.lvmdpi.com

Quinazolinones: These compounds can be synthesized through the condensation of anthranilic acid derivatives with various reagents. A common method involves the reaction of an anthranilic acid with an acyl chloride and a nitrogen source, such as an amine or amide. researchgate.netnih.gov For example, heating o-aminobenzoic acid with formamide (B127407) is a high-yield method for producing quinazolin-4-one. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate these reactions. researchgate.net

Benzoxazinones: These heterocycles are often synthesized by the cyclization of N-acyl anthranilic acids. iau.ir The N-acylation of an anthranilic acid, followed by dehydration using reagents like acetic anhydride (B1165640), yields the corresponding benzoxazinone. uomosul.edu.iq These compounds are not only biologically active themselves but also serve as versatile intermediates for other heterocycles, including quinazolinones, by reaction with nitrogen nucleophiles. iau.ir Copper-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides a modern one-pot approach to 2-substituted-4H-benzo[d] nih.govuomosul.edu.iqoxazin-4-ones. mdpi.com

PrecursorReagent(s)ConditionsHeterocyclic ProductYield (%)Reference
o-Aminobenzoic acidFormamideHeat, 130-135 °C, 2hQuinazolin-4-one96 organic-chemistry.org
Anthranilic acidAcyl chloride, AmineMicrowave irradiationSubstituted QuinazolinoneNot specified researchgate.net
N-Acyl Anthranilic AcidsSilica gel/Bentonite, HeatSolvent-freeBenzoxazin-4-onesExcellent iau.ir
Anthranilic acid, α-Keto acidCuClMild conditions2-Substituted-Benzoxazin-4-oneup to 87 mdpi.com
2-AminobenzonitrilesAliphatic Alcohols, Ru(II) complexTandem reactionQuinazolinonesGood to excellent rsc.org

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed, publicly available experimental spectra (FTIR, FT-Raman, ¹H NMR, and ¹³C NMR) specifically for the compound This compound are not available.

The search yielded data for several structurally related compounds, such as 4-Methyl-3-nitrobenzoic acid, 2-Hydroxy-4-methylbenzoic acid, and 2-Hydroxy-3-nitrobenzoic acid. However, each of these molecules lacks one of the key functional groups of the target compound. Adhering to the strict requirement to focus solely on "this compound" and to provide scientifically accurate, published research findings, it is not possible to generate the requested article.

Creating an article by extrapolating from related compounds would involve speculation and would not meet the required standards of scientific accuracy for the specific molecule requested. Therefore, the detailed spectroscopic analysis for this compound cannot be provided at this time.

Comprehensive Spectroscopic and Structural Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula and for gaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of nitroaromatic compounds. In a typical LC-MS analysis of 2-Hydroxy-4-methyl-3-nitrobenzoic acid, a reversed-phase HPLC column (such as a C18 column) would be used for separation prior to introduction into the mass spectrometer. rsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an additive like formic acid to facilitate ionization. sielc.com Mass spectrometry detection, particularly with electrospray ionization (ESI) in negative mode, is well-suited for nitroaromatic compounds due to the electron-withdrawing nature of the nitro group. rsc.org This technique allows for the accurate determination of the molecular weight and can be used to quantify the compound in complex mixtures. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis. For this compound, a UPLC method would offer a much faster analysis time compared to conventional HPLC, which is advantageous for high-throughput screening or for the rapid separation of potential isomers and impurities. sielc.comsielc.com UPLC is often coupled with mass spectrometry (UPLC-MS) to provide both high-resolution separation and accurate mass detection.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a type of mass spectrometry that provides extremely high resolution and mass accuracy. This technique is capable of determining the elemental composition of a molecule with a high degree of confidence from its exact mass. For this compound (molecular formula C₈H₇NO₅), FTICR-MS would be able to measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Expected High-Resolution Mass Spectrometry Data

Technique Ionization Mode Expected Ion Expected Exact Mass (m/z)
LC-MSESI Negative[M-H]⁻196.0246
FTICR-MSESI Negative[M-H]⁻196.0240

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring and nitro group in this compound. Nitroaromatic compounds are known to exhibit strong UV absorption. rsc.org The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the molecule. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution.

Based on structurally similar compounds, such as other nitrobenzoic acids and nitrophenols, the UV-Vis spectrum of this compound is anticipated to display significant absorption in the range of 250-350 nm. researchgate.net

Table 3: Predicted UV-Vis Absorption Data

Compound Solvent Predicted λmax Range (nm) Associated Electronic Transitions
This compoundMethanol250 - 350π → π* and n → π*

Photoluminescence and Fluorescence Spectroscopy

No experimental studies detailing the photoluminescence or fluorescence properties of this compound have been identified. Consequently, data regarding its emission and excitation spectra, quantum yields, or fluorescence lifetimes are not available at this time.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no published works detailing its single-crystal X-ray diffraction analysis were found. As such, the specific details for the subsections below are unavailable.

Single Crystal X-ray Diffraction (SCXRD) Analysis

There is no available SCXRD data for this compound. Therefore, a data table of its crystallographic parameters (crystal system, space group, unit cell dimensions, etc.) cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, O···O Contacts)

Without a determined crystal structure, an analysis of the specific intermolecular interactions, such as hydrogen bonding patterns or other close contacts that govern the crystal packing of this compound in the solid state, cannot be conducted.

Conformational Analysis in Crystalline States (e.g., Dihedral Angles, Cis/Trans Conformation of Carboxylic Acid)

The conformation of the molecule in its crystalline form is unknown. Information regarding the dihedral angles between the functional groups and the benzene (B151609) ring, or the specific conformation of the carboxylic acid group, is contingent on single-crystal X-ray analysis, which has not been reported.

Density Functional Theory (DFT) and Ab Initio Calculations

No published DFT or ab initio calculations were identified for this compound. Such studies would typically involve the following analyses:

Geometry Optimization and Conformational Energy Landscapes

A computational study would first determine the most stable three-dimensional structure of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this molecule, key considerations would include the relative orientation of the carboxyl (-COOH), hydroxyl (-OH), and nitro (-NO2) groups, particularly the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and carboxyl groups, which typically stabilizes a cis conformer.

Vibrational Frequency Calculations and Scaling Factors for Spectroscopic Validation

Theoretical vibrational frequencies would be calculated from the optimized geometry. These calculated frequencies are often scaled by specific factors to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared (FT-IR) and Raman spectra. This validation is crucial for confirming the computed structure.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity and properties. This includes:

Molecular Orbitals (HOMO-LUMO Gap): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The analysis would also map the distribution of these orbitals to predict sites of electron donation and acceptance.

Electronic Effects of Substituents: DFT calculations would quantify the influence of the electron-donating methyl (-CH3) and hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO2) and carboxyl (-COOH) groups on the electron density distribution of the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This map uses a color scale to identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the reactive behavior of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis would be used to study intramolecular charge transfer and delocalization of electron density. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy to understand phenomena like hyperconjugation and resonance.

Non-Linear Optical (NLO) Properties Calculations

No data exists in the search results regarding the NLO properties of this compound. A computational investigation would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability is a key indicator of a material's potential for use in NLO applications, such as frequency conversion of light.

Based on a thorough review of available scientific literature, specific theoretical and computational studies focusing solely on This compound are not available in the provided search results. However, computational methodologies have been applied to structurally similar compounds, which can illustrate the theoretical approaches used for such analyses. The following sections detail these computational methods as they have been applied to the related compound 4-Methyl-3-nitrobenzoic acid .

Theoretical and Computational Chemistry Approaches

While no specific data exists for 2-Hydroxy-4-methyl-3-nitrobenzoic acid, computational studies on the related molecule, 4-Methyl-3-nitrobenzoic acid (MNBA), have been conducted to determine its nonlinear optical (NLO) properties. researchgate.netscirp.org The first-order hyperpolarizability (β), a key indicator of NLO activity, was evaluated using Density Functional Theory (DFT). researchgate.netscirp.org

These calculations were performed employing the B3LYP functional with the 6-311++G basis set. researchgate.netscirp.org The determination of first-order hyperpolarizability is crucial for identifying potential candidates for new NLO materials. scirp.org The total first-order hyperpolarizability (β₀) is calculated from the individual tensor components (βx, βy, βz) obtained from the computational output. For MNBA, the calculated value was found to be significantly greater than that of urea, a standard reference material in NLO studies, suggesting that the compound may be a potential applicant for the development of NLO materials. scirp.org

The electric dipole moment (μ) is a measure of the asymmetry of the charge distribution in a molecule. For the related compound 4-Methyl-3-nitrobenzoic acid, the dipole moment components (μx, μy, μz) and the total dipole moment (μ_total) were calculated using the DFT/B3LYP/6-311++G method. researchgate.net Such calculations provide insights into the molecule's polarity, which influences its intermolecular interactions and other physical properties. The computed total dipole moment for 4-Methyl-3-nitrobenzoic acid was found to be approximately 1.1 times greater than that of urea. scirp.org

Specific research detailing the molecular modeling of chemical transformations and reaction pathways for this compound was not found in the available search results. Computational chemistry can be a powerful tool for proposing reaction mechanisms, identifying intermediates, and calculating activation energies for chemical transformations. For example, studies on other aromatic acids have used computational workflows to trace reaction pathways, such as dehydration or aromatization, to understand product formation and selectivity.

Chemical Reactivity and Transformative Pathways

Reaction Mechanisms and Pathways Involving the Nitro Group

The nitro group is a pivotal functional group that strongly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical transformations.

The most prominent reaction of the aromatic nitro group is its reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a pathway to aromatic amines which are valuable intermediates. Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are frequently employed. google.com For instance, the reduction of 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid is effectively carried out using a 5% palladium on carbon catalyst in an aqueous solution with hydrogen gas. google.com A similar approach can be applied to 2-Hydroxy-4-methyl-3-nitrobenzoic acid to yield 3-Amino-2-hydroxy-4-methylbenzoic acid. The reaction is typically performed under pressure and at elevated temperatures to ensure complete conversion. The general mechanism for the catalytic hydrogenation of a nitroaromatic compound proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Metal-Based Reductions: Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) can be used to reduce the nitro group. For example, the reduction of 3-nitro-4-hydroxybenzoic acid has been achieved using tin and hydrochloric acid.

The resulting aminobenzoic acid is a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemDescriptionTypical Product
H₂/Pd-CCatalytic hydrogenation using hydrogen gas and palladium on a carbon support. A widely used and efficient method.Amine (-NH₂)
Fe/HClIron metal in the presence of hydrochloric acid. A classic and cost-effective method.Amine (-NH₂)
Sn/HClTin metal in hydrochloric acid. Another common metal/acid reduction system.Amine (-NH₂)
SnCl₂/HClStannous chloride in hydrochloric acid, a milder reducing agent.Amine (-NH₂)

The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the benzene (B151609) ring onto the nitro group. quora.comlibretexts.org This electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

In this compound, the aromatic ring is substituted with one activating group (hydroxyl), one weakly activating group (methyl), and two deactivating groups (nitro and carboxylic acid). The directing effects of these substituents determine the position of any further electrophilic attack.

-OH (Hydroxyl): A strong activating group and an ortho-, para-director. quora.com

-CH₃ (Methyl): A weak activating group and an ortho-, para-director. docbrown.info

-COOH (Carboxylic Acid): A deactivating group and a meta-director. libretexts.org

-NO₂ (Nitro): A strong deactivating group and a meta-director. quora.comlibretexts.org

The combined effect of these groups makes the aromatic ring of this compound significantly less reactive towards electrophiles compared to benzene. The positions ortho and para to the powerful activating hydroxyl group (positions 1 and 3) are already substituted. The remaining positions are influenced by a complex interplay of the remaining substituents. The strong deactivating and meta-directing nature of the nitro and carboxylic acid groups further reduces the electron density of the ring, making electrophilic substitution challenging. Any potential substitution would likely be directed by the weakly activating methyl group to its ortho positions, one of which is already occupied.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that defines the acidic nature of the molecule and serves as a site for various derivatization reactions.

As a carboxylic acid, this compound can donate a proton (H⁺) from its -COOH group to a base, forming a carboxylate salt and water. The acidity of the carboxylic acid is influenced by the other substituents on the aromatic ring. The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through induction. In contrast, the electron-donating methyl and hydroxyl groups may slightly decrease the acidity. The pKa value of benzoic acid is 4.20. For substituted benzoic acids, electron-withdrawing groups generally lower the pKa (increase acidity), while electron-donating groups raise it. For example, the pKa of o-hydroxybenzoic acid is 2.97, indicating increased acidity due to stabilization of the conjugate base through intramolecular hydrogen bonding. oup.com Given the presence of the strongly electron-withdrawing nitro group, the pKa of this compound is anticipated to be lower than that of benzoic acid, making it a stronger acid.

The reaction with a base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the corresponding sodium salt, Sodium 2-hydroxy-4-methyl-3-nitrobenzoate.

The carboxylic acid group can undergo nucleophilic acyl substitution reactions to form esters and amides, which are important derivatives with diverse applications.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), leads to the formation of an ester. This reversible reaction is known as Fischer esterification. truman.edu For example, reacting the parent acid with methanol (B129727) would yield Methyl 2-hydroxy-4-methyl-3-nitrobenzoate. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. The synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid is a well-established procedure that involves refluxing the acid in methanol with a catalytic amount of sulfuric acid. truman.edu A similar protocol would be applicable for the esterification of this compound. bond.edu.au

Amidation: Amides can be synthesized from this compound by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. The conversion to the acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then treated with a primary or secondary amine to furnish the corresponding amide. Direct conversion of the carboxylic acid to an amide by heating with an amine is also possible but generally requires high temperatures. libretexts.org

Reactivity of the Hydroxyl Group

O-Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Acylation: The hydroxyl group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form esters. This is a common method for protecting the hydroxyl group during other chemical transformations. For example, reaction with acetic anhydride (B1165640) would yield 2-acetoxy-4-methyl-3-nitrobenzoic acid.

Table 2: Summary of Functional Group Reactivity
Functional GroupType of ReactionReagentsProduct Functional Group
Nitro (-NO₂)ReductionH₂/Pd-C, Fe/HCl, Sn/HClAmine (-NH₂)
Ring Deactivation(Electron-withdrawing)Meta-directing for electrophilic substitution
Carboxylic Acid (-COOH)Salt FormationBases (e.g., NaOH)Carboxylate salt (-COONa)
EsterificationAlcohol, Acid catalystEster (-COOR)
AmidationSOCl₂, then AmineAmide (-CONR₂)
Hydroxyl (-OH)O-AlkylationBase, Alkyl halideEther (-OR)
AcylationAcid chloride/anhydrideEster (-OCOR)

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution

The regioselectivity of substitution reactions on the aromatic ring of this compound is dictated by the combined electronic and steric effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups.

For electrophilic aromatic substitution , the directing effects of these groups are crucial. libretexts.orgunizin.org

-OH (hydroxyl) group: A strongly activating, ortho-, para-director.

-CH₃ (methyl) group: An activating, ortho-, para-director.

-COOH (carboxylic acid) group: A deactivating, meta-director. youtube.comyoutube.com

-NO₂ (nitro) group: A strongly deactivating, meta-director.

The powerful activating and ortho, para-directing nature of the hydroxyl group, reinforced by the methyl group, would likely dominate, directing an incoming electrophile to the C5 position (ortho to the methyl and para to the hydroxyl group). vaia.com However, the strong deactivating effect of the nitro and carboxyl groups will make electrophilic aromatic substitution on this ring significantly slower than on benzene itself. libretexts.org

For nucleophilic aromatic substitution (SNA_r) , the presence of the strongly electron-withdrawing nitro group is a key activating feature. nih.gov Nucleophilic aromatic substitution is generally favored when there are strong electron-withdrawing groups ortho or para to a good leaving group. In this molecule, if a suitable leaving group were present, the nitro group would strongly activate the ring towards nucleophilic attack. However, with the current substituents, direct nucleophilic aromatic substitution is less likely unless under harsh conditions. The sulfonic acid group, for instance, can act as a leaving group in ipso-nucleophilic substitution on electron-deficient aromatic rings. acs.org

Degradation Mechanisms of Substituted Nitroaromatic Carboxylic Acids

Substituted nitroaromatic carboxylic acids, due to their stability and potential toxicity, often require advanced methods for their degradation. Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to break down these recalcitrant organic pollutants. kirj.ee

Fenton and Fenton-like processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is highly effective in acidic conditions. The generated hydroxyl radicals can then attack the aromatic ring of the nitroaromatic carboxylic acid, initiating a cascade of oxidative degradation reactions. researchgate.net

Photo-Fenton techniques enhance the Fenton process by incorporating UV or visible light. The photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺) regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate. plu.mxnih.gov

Fe³⁺ + H₂O → Fe(OH)²⁺ + H⁺ Fe(OH)²⁺ + hν → Fe²⁺ + •OH

The degradation of nitrophenols, which are structurally related, has been shown to proceed through hydroxylation of the aromatic ring, followed by ring opening to form smaller aliphatic carboxylic acids, and ultimately mineralization to CO₂, H₂O, and inorganic ions like nitrate (B79036). researchgate.netplu.mx A similar pathway can be expected for this compound.

The kinetics of the degradation of nitroaromatic compounds by AOPs are often complex and influenced by several factors, including pH, temperature, and the concentrations of the pollutant, hydrogen peroxide, and iron catalyst. researchgate.net

The degradation of many aromatic pollutants in Fenton-like systems can exhibit autocatalytic behavior, characterized by an initial slow phase followed by a rapid degradation phase. researchgate.net This is often attributed to the formation of intermediates that can facilitate the reduction of Fe³⁺ back to Fe²⁺.

Kinetic models are essential for understanding and optimizing these degradation processes. The degradation of nitrophenols and other nitroaromatics by Fenton and photo-Fenton processes often follows pseudo-first-order kinetics with respect to the pollutant concentration. plu.mxresearchgate.net

The rate of degradation can be described by the following equation:

-d[C]/dt = k_app * [C]

Where:

[C] is the concentration of the nitroaromatic compound

t is time

k_app is the apparent pseudo-first-order rate constant

The apparent rate constant, k_app, is a function of the concentrations of H₂O₂ and Fe²⁺, as well as the pH and temperature of the system. Kinetic studies help in elucidating the reaction mechanism and in designing efficient wastewater treatment systems. researchgate.netnih.govmdpi.com

Interactive Data Table: Factors Influencing the Kinetics of AOP Degradation of Nitroaromatic Compounds

ParameterEffect on Degradation RateOptimal Range/ConditionRationale
pH Highly dependentAcidic (typically 2.5-3.5)Maximizes •OH production and prevents precipitation of iron hydroxides.
[H₂O₂] Increases up to an optimal point, then decreasesVaries with pollutant concentrationExcess H₂O₂ can scavenge •OH radicals, reducing efficiency.
[Fe²⁺] Increases up to an optimal point, then decreasesVaries with pollutant and H₂O₂ concentrationExcess Fe²⁺ can also act as an •OH scavenger.
Temperature Generally increases with temperatureApplication-dependentHigher temperatures increase reaction rates but can also lead to H₂O₂ decomposition.

Environmental Biotransformation and Microbial Interactions Excluding Ecotoxicity and Mammalian Toxicity

Microbial Degradation Pathways of Nitroaromatic Carboxylic Acids

The biodegradation of nitroaromatic compounds, including nitroaromatic carboxylic acids, is a critical process for their removal from the environment. cswab.org Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org The general approach involves converting the initial substrates into intermediates like substituted catechols, which can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle. asm.org These transformations can occur under both aerobic and anaerobic conditions, often involving specific enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.comresearchgate.net

A variety of bacterial strains capable of degrading nitroaromatic compounds have been isolated and identified from contaminated soil and water. nih.govnih.gov These microorganisms possess the enzymatic machinery to break down these often-recalcitrant molecules. While specific strains that degrade 2-Hydroxy-4-methyl-3-nitrobenzoic acid are not extensively documented in the available literature, research on analogous compounds provides insight into the types of microbes likely involved. For instance, various species of Pseudomonas, Burkholderia, Ralstonia, Mycobacterium, and Arthrobacter have been shown to metabolize nitrobenzoates, nitrotoluenes, and nitrophenols. nih.govmdpi.comasm.org Anaerobic bacteria, such as Desulfovibrio and Clostridium species, are also known to transform nitroaromatics, typically through reductive pathways. nih.govnih.gov

Table 1: Examples of Microbial Strains Involved in the Degradation of Nitroaromatic Compounds

Microbial Strain Degraded Compound(s) Reference(s)
Pseudomonas fluorescens KU-7 2-Nitrobenzoate nih.gov
Pseudomonas putida B2 2-Nitrophenol, 3-Nitrophenol nih.gov
Pseudomonas pseudoalcaligenes JS45 Nitrobenzene nih.gov
Comamonas sp. JS765 Nitrobenzene mdpi.com
Acidovorax sp. JS42 2-Nitrotoluene nih.gov
Burkholderia sp. DNT 2,4-Dinitrotoluene dtic.mil
Mycobacterium sp. strain HL 4-NT-1 4-Nitrotoluene asm.org
Arthrobacter protophormiae o-Nitrobenzoate asm.org
Rhodococcus opacus HL PM-1 2,4,6-Trinitrophenol asm.org
Desulfovibrio spp. 2,4,6-Trinitrotoluene (TNT) nih.gov

Microbes employ several strategies to remove the nitro group (de-nitration) and cleave the aromatic ring, which are essential steps in mineralizing nitroaromatic compounds. nih.gov

Reductive Pathways: Under anaerobic conditions, the primary mechanism is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govnih.gov This six-electron reduction is catalyzed by nitroreductases. nih.gov The resulting aminobenzoic acids are generally less toxic and more amenable to further degradation. Some anaerobic bacteria, like Desulfovibrio and Clostridium, can reduce the three nitro groups of 2,4,6-trinitrotoluene (TNT) to form 2,4,6-triaminotoluene. nih.gov

Oxidative Pathways: Aerobic bacteria have developed more complex oxidative strategies. nih.gov

Dioxygenase Attack: A common pathway involves the action of dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring. nih.gov This hydroxylation can lead to the spontaneous elimination of the nitro group as nitrite (NO₂⁻). nih.gov For example, the degradation of 2-nitrotoluene by Acidovorax sp. JS42 is initiated by a dioxygenase that produces 3-methylcatechol and nitrite. nih.gov

Monooxygenase Attack: Monooxygenase enzymes can replace a nitro group directly with a hydroxyl group (-OH), also releasing nitrite. nih.gov This mechanism is observed in the degradation of nitrophenols. nih.gov

Partial Reduction and Rearrangement: In some pathways, the nitro group is first reduced to a hydroxylamino group. nih.gov This intermediate then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound, which is a suitable substrate for ring-cleavage enzymes. nih.gov For instance, Pseudomonas fluorescens KU-7 reduces 2-nitrobenzoate to 2-hydroxylaminobenzoate, which is then converted by a mutase to 3-hydroxyanthranilate. nih.gov

Ring Cleavage: Following de-nitration and the formation of dihydroxylated intermediates (catechols), the aromatic ring is cleaved. This is typically accomplished by dioxygenase enzymes through two main routes:

ortho-cleavage: The ring is broken between the two hydroxyl groups.

meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups. These cleavage reactions yield aliphatic acids that can be fully metabolized through central metabolic pathways like the TCA cycle. nih.govresearchgate.net

The microbial degradation of nitroaromatics is mediated by a suite of specialized enzymes encoded by specific genes. nih.gov The characterization of these enzymes and their genetic determinants is crucial for understanding and harnessing these metabolic capabilities.

Nitroreductases (NTRs): These are often flavoenzymes that catalyze the reduction of nitro groups. nih.gov They are central to both anaerobic and some aerobic pathways. nih.govepa.gov Type I nitroreductases are oxygen-insensitive, while Type II are oxygen-sensitive and can lead to futile redox cycling in the presence of oxygen. nih.gov The pnrA gene in Pseudomonas putida JLR11 encodes a nitroreductase involved in TNT degradation. asm.org

Dioxygenases: These are typically multi-component enzyme systems that initiate the oxidative attack on the aromatic ring. mdpi.com Rieske-type nonheme iron dioxygenases are frequently involved in the degradation of nitrobenzene, 2-nitrotoluene, and 2,4-dinitrotoluene. nih.gov The genes encoding these enzymes are often found in clusters; for example, the ntd gene cluster in Pseudomonas sp. strain JS42 encodes the 2-nitrotoluene dioxygenase. dtic.mildtic.mil

Monooxygenases: These enzymes are key in pathways where a nitro group is replaced by a hydroxyl group. nih.gov A well-studied example is the NADPH-dependent monooxygenase in Pseudomonas putida B2 that oxidizes 2-nitrophenol to catechol. nih.gov

Mutases and Lyases: These enzymes catalyze rearrangement reactions of intermediates. In the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45, a hydroxylaminobenzene mutase converts hydroxylaminobenzene to 2-aminophenol. nih.gov

Table 2: Key Enzymes in the Biodegradation of Nitroaromatic Compounds

Enzyme Class Function Example(s) Gene(s) Reference(s)
Nitroreductase Reduction of -NO₂ group to -NH₂ PnrA pnrA asm.org
Dioxygenase Dihydroxylation of the aromatic ring, leading to nitrite elimination 2-Nitrotoluene dioxygenase (2NTDO), Nitrobenzene dioxygenase (NBDO) ntd cluster, nbz cluster nih.govmdpi.comdtic.mil
Monooxygenase Replacement of -NO₂ group with -OH group 2-Nitrophenol monooxygenase - nih.gov
Mutase Rearrangement of hydroxylamino intermediates Hydroxylaminobenzene mutase - nih.gov

Factors Influencing Biotransformation Rates and Extent

The efficiency of microbial degradation of nitroaromatic compounds is influenced by a combination of chemical properties and environmental conditions.

Position of Nitro Group: The location of the nitro group on the aromatic ring significantly affects its susceptibility to microbial attack. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by oxygenases. nih.govnih.gov The position influences the electronic properties and steric hindrance, thereby affecting enzyme-substrate interactions.

Number of Nitro Groups: Generally, an increase in the number of nitro groups on the aromatic ring enhances its recalcitrance to oxidative degradation. nih.govresearchgate.net For example, singly nitrated compounds are often more readily mineralized than multiply nitrated ones like 2,4,6-trinitrotoluene (TNT). nih.gov

Presence of Other Functional Groups: The presence of other substituents, such as carboxyl (-COOH), hydroxyl (-OH), or methyl (-CH₃) groups, as in this compound, alters the molecule's polarity, solubility, and electronic properties, which in turn affects its bioavailability and the specific metabolic pathways for its degradation. For instance, the degradation of mononitrotoluenes can be initiated by oxidation of the methyl group. nih.gov

pH: The pH of the soil or water environment can affect microbial activity and the ionization state of the compound. For nitroaromatic carboxylic acids, pH will determine the dissociation of the carboxyl group, influencing its solubility and transport across cell membranes.

Environmental Conditions: The presence or absence of oxygen is a critical determinant of the metabolic pathway. Reductive pathways dominate under anaerobic conditions, while oxidative pathways are prevalent in aerobic environments. researchgate.net The availability of other nutrients (carbon, nitrogen sources) and electron donors can also impact the rate and extent of biotransformation. nih.gov

Comparative Studies with Related Aromatic Compounds in Environmental Contexts

The biotransformation of this compound can be understood by comparing it with related aromatic compounds.

Nitrobenzoates: The degradation of nitrobenzoic acids is well-studied. For example, 4-nitrobenzoate degradation in Pseudomonas putida TW3 is initiated by the reduction of the nitro group. asm.org In contrast, 3-nitrobenzoate degradation can proceed via a dioxygenase attack. dtic.mil The presence of the carboxyl group generally increases the water solubility of the compound compared to nitrobenzene or nitrotoluene.

Hydroxybenzoic Acids: These are common intermediates in the degradation of many aromatic compounds. researchgate.net Microorganisms typically hydroxylate these compounds further to form catechol, protocatechuic acid, or gentisic acid, which are then substrates for ring-cleavage dioxygenases. researchgate.net The existing hydroxyl group on this compound could potentially direct the subsequent enzymatic attacks.

Nitrophenols: Compared to nitrobenzoic acids, nitrophenols can be more toxic. Their degradation often involves monooxygenases that replace the nitro group with a second hydroxyl group to form a catechol. nih.gov For instance, Pseudomonas putida B2 uses different pathways for 2-nitrophenol (oxidative) and 3-nitrophenol (reductive). nih.gov

Nitrotoluenes: The methyl group in nitrotoluenes offers an alternative site for initial enzymatic attack. Degradation can be initiated either by oxidation of the methyl group to a carboxylic acid (forming a nitrobenzoic acid) or by a dioxygenase attack on the ring. asm.org

These comparisons show that while general strategies like reduction or oxidation of the nitro group and eventual ring cleavage are common, the specific pathway employed by a microorganism is highly dependent on the precise substitution pattern of the aromatic ring. nih.gov

Biotechnological Approaches for Environmental Transformation of Recalcitrant Nitroaromatics

Given the recalcitrance and toxicity of many nitroaromatic compounds, various biotechnological approaches are being developed for their remediation from contaminated environments. epa.govsemanticscholar.orgresearchgate.net These strategies aim to enhance the natural biotransformation processes.

Bioaugmentation: This involves introducing specific microbial strains or consortia with proven degradative capabilities into a contaminated site. epa.govresearchgate.net This can accelerate the removal of pollutants, especially in environments where the indigenous microbial population lacks the necessary metabolic pathways. epa.gov

Biostimulation: This approach focuses on stimulating the activity of native (autochthonous) microorganisms by modifying environmental conditions. epa.govresearchgate.net This can include the addition of nutrients, electron donors (such as molasses or vegetable oil), or oxygen to enhance the growth and degradative activity of the indigenous microbial community. researchgate.net

Bioreactors and Immobilized Cells: For treating contaminated water, bioreactors containing microorganisms can be employed. mdpi.comepa.gov Immobilizing the microbial cells on a solid support can increase their density and stability, leading to more efficient and controlled pollutant degradation. epa.gov Systems combining anaerobic and aerobic stages can be particularly effective, utilizing reductive and oxidative pathways sequentially. mdpi.com

Phytoremediation: This strategy uses plants to remove, contain, or degrade environmental contaminants. epa.govresearchgate.net Plants can absorb nitroaromatics from soil and water, and the enzymes within the plant tissues or in the associated root-zone microbes can help transform them. researchgate.net Research is also exploring the possibility of engineering plants to express bacterial enzymes for enhanced bioremediation. nih.gov

These biotechnological methods offer promising, cost-effective, and environmentally friendly solutions for managing contamination by recalcitrant nitroaromatic compounds. epa.govsemanticscholar.org

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nitration and hydroxylation steps. A mechanochemical domino reaction using precursors like α-methylbenzyl alcohols with phosphorus pentoxide and ferric nitrate as catalysts (2 h, room temperature) can yield nitrobenzoic acid derivatives . Optimization includes adjusting stoichiometry, reaction time (e.g., 0.25 h at 0°C for intermediate steps), and purification via recrystallization. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the purity of this compound be accurately determined?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • Spectroscopy: Compare IR spectra with NIST reference data (e.g., characteristic nitro-group peaks at ~1520 cm⁻¹ and hydroxyl stretches at ~3200 cm⁻¹) .
  • Melting Point Analysis: Compare observed values (e.g., 177–180°C for related isomers) with literature data to detect impurities .

Q. What spectroscopic techniques are effective for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., nitro, hydroxyl) using NIST reference spectra .
  • NMR Spectroscopy: ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carboxylate (δ ~170 ppm) and nitro-group carbons .
  • Mass Spectrometry: ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z: 210.04 for C₈H₇NO₅) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Answer: Use SHELXL for structure refinement, especially for high-resolution or twinned data. Validate hydrogen bonding and nitro-group geometry with ORTEP-III visualization . Discrepancies may arise from disordered solvent molecules; iterative refinement and occupancy adjustments improve model accuracy. Cross-validate with powder XRD to confirm phase purity .

Q. What computational methods are suitable for studying its electronic structure?

Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to predict molecular orbitals and electrostatic potential surfaces.
  • Molecular Docking: Use AutoDock Vina to study interactions with biological targets (e.g., SARS-CoV-2 proteins), leveraging nitro and carboxylate groups as binding motifs .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~1.5) for drug discovery .

Q. How does the nitro group’s position affect reactivity in different solvents?

Answer: Comparative studies on isomers (e.g., 3-nitro vs. 4-nitro derivatives) show:

  • Acidity: The ortho-nitro group enhances carboxylate acidity (pKa ~2.5 vs. ~3.0 for para-nitro) due to inductive effects.
  • Solvolysis: In polar aprotic solvents (DMF), nitro groups stabilize transition states via resonance, accelerating esterification.
  • Data from isomeric analogs (e.g., 4-methyl-3-nitrobenzoic acid) suggest solvent polarity modulates reaction rates by 20–30% .

Q. What are best practices for handling and storage to ensure stability?

Answer:

  • Storage: Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent nitro-group reduction or hydrolysis .
  • Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Monitor decomposition via periodic HPLC (e.g., check for 4-methylsalicylic acid byproducts) .
  • Incompatibilities: Avoid oxidizers (e.g., peroxides) and strong bases to prevent exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.